molecular formula C15H20N2O3 B2436823 2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methoxybenzamide CAS No. 2418695-20-0

2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methoxybenzamide

Cat. No.: B2436823
CAS No.: 2418695-20-0
M. Wt: 276.336
InChI Key: ICLNGPZEYLRZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methoxybenzamide is a synthetic organic compound that features an aziridine ring, a cyclopropylmethyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methoxybenzamide typically involves multiple steps:

  • Formation of the Aziridine Ring: : The aziridine ring can be synthesized through the reaction of an appropriate epoxide with an amine under basic conditions. For instance, cyclopropylmethylamine can react with an epoxide to form the aziridine ring.

  • Attachment of the Methoxybenzamide Moiety: : The aziridine intermediate can then be reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The aziridine ring can undergo oxidation reactions, potentially leading to the formation of oxaziridines or other oxidized derivatives.

  • Reduction: : Reduction of the aziridine ring can yield amines, which can further react to form various derivatives.

  • Substitution: : The aziridine ring is highly reactive and can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of substituted amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to open the aziridine ring.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while nucleophilic substitution can produce a variety of substituted amines.

Scientific Research Applications

  • Medicinal Chemistry: : This compound can be explored as a potential drug candidate due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.

  • Biological Studies: : The compound can be used to study the mechanisms of aziridine ring-opening reactions in biological systems, which is important for understanding its pharmacological properties.

  • Industrial Applications: : It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methoxybenzamide likely involves the interaction of the aziridine ring with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially disrupting their normal function. The cyclopropylmethyl group and methoxybenzamide moiety may also contribute to the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methoxybenzamide is unique due to the combination of its structural features, which may confer distinct biological activity and reactivity compared to other similar compounds. The presence of the aziridine ring, in particular, makes it highly reactive and capable of forming covalent bonds with biological molecules, which can be exploited for therapeutic purposes.

Properties

IUPAC Name

2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-19-12-4-5-13(15(16)18)14(6-12)20-9-11-8-17(11)7-10-2-3-10/h4-6,10-11H,2-3,7-9H2,1H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLNGPZEYLRZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N)OCC2CN2CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.